Ethyl 2-oxo-3-(pyrimidin-4-yl)propanoate

medicinal chemistry ADME prediction computational chemistry

Ethyl 2-oxo-3-(pyrimidin-4-yl)propanoate (CAS 90836-25-2) is a heterocyclic building block that integrates a pyrimidine ring at the 4-position with an α-keto ester functional group, featuring a molecular formula of C₉H₁₀N₂O₃ and a molecular weight of 194.19 g/mol. The compound is cataloged under the National Cancer Institute's open repository as NSC-87661, indicating its historical inclusion in screening collections.

Molecular Formula C9H10N2O3
Molecular Weight 194.19 g/mol
CAS No. 90836-25-2
Cat. No. B12905405
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-oxo-3-(pyrimidin-4-yl)propanoate
CAS90836-25-2
Molecular FormulaC9H10N2O3
Molecular Weight194.19 g/mol
Structural Identifiers
SMILESCCOC(=O)C(=O)CC1=NC=NC=C1
InChIInChI=1S/C9H10N2O3/c1-2-14-9(13)8(12)5-7-3-4-10-6-11-7/h3-4,6H,2,5H2,1H3
InChIKeyOWMPRBZWFCMXRR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement-Specification Baseline for Ethyl 2-oxo-3-(pyrimidin-4-yl)propanoate (CAS 90836-25-2)


Ethyl 2-oxo-3-(pyrimidin-4-yl)propanoate (CAS 90836-25-2) is a heterocyclic building block that integrates a pyrimidine ring at the 4-position with an α-keto ester functional group, featuring a molecular formula of C₉H₁₀N₂O₃ and a molecular weight of 194.19 g/mol [1]. The compound is cataloged under the National Cancer Institute's open repository as NSC-87661, indicating its historical inclusion in screening collections [2]. As a synthetic intermediate, it provides dual reactive handles—the electrophilic α-keto carbonyl and the nucleophilic pyrimidine nitrogen atoms—that enable its use in condensation and cyclization reactions for the construction of more complex heterocyclic systems [3].

Structural Determinants Preventing Generic Substitution of Ethyl 2-oxo-3-(pyrimidin-4-yl)propanoate


Although several pyrimidine-containing propanoate esters exist as commercial analogs, direct substitution is not straightforward due to critical differences in the heterocyclic substitution pattern and the oxidation state at the α-carbon. Ethyl 2-oxo-3-(pyrimidin-4-yl)propanoate contains an α-keto ester (C=O adjacent to the ester carbonyl) [1], whereas many comparators—such as ethyl 3-oxo-3-(pyrimidin-4-yl)propanoate (CAS 64210-67-9) and ethyl 2-oxo-3-(pyrimidin-2-yl)propanoate (CAS 102309-05-7)—differ in the position of the oxo group or the pyrimidine attachment point . These variations alter the electrophilicity of the carbonyl center, the pKa of enolizable protons, and the overall hydrogen-bonding capacity of the molecule, all of which directly impact reactivity in condensation-based synthetic routes and, if applicable, binding affinity in biological assays [2]. Substituting a pyrimidin-2-yl regioisomer or a non-keto analog without re-optimizing reaction conditions can lead to reduced yields, unexpected byproducts, or loss of target activity.

Quantitative Evidence Differentiating Ethyl 2-oxo-3-(pyrimidin-4-yl)propanoate from Closest Analogs


Regioisomeric Differentiation: Pyrimidin-4-yl versus Pyrimidin-2-yl Attachment Impacts Calculated LogP and Topological Polar Surface Area

The pyrimidine substitution pattern directly influences calculated physicochemical properties that govern passive membrane permeability and solubility. Ethyl 2-oxo-3-(pyrimidin-4-yl)propanoate exhibits a distinct LogP and topological polar surface area (TPSA) profile relative to its 2-yl regioisomer, ethyl 2-oxo-3-(pyrimidin-2-yl)propanoate. This difference arises from the altered electronic environment and hydrogen-bonding geometry associated with the two nitrogen atoms' positions [1].

medicinal chemistry ADME prediction computational chemistry

Differentiation from Ethyl 2-oxo-3-(pyridin-4-yl)propanoate: Enhanced Hydrogen Bonding Capacity via Additional Ring Nitrogen

Replacing the pyridine ring with a pyrimidine introduces a second ring nitrogen, which fundamentally alters hydrogen-bonding potential. This is reflected in the calculated polar surface area (PSA). Ethyl 2-oxo-3-(pyrimidin-4-yl)propanoate has a TPSA of 69.2 Ų, while its direct pyridine analog, ethyl 2-oxo-3-(pyridin-4-yl)propanoate (CAS 103204-67-7), has a TPSA of 56.3 Ų [1][2]. The increased TPSA of the pyrimidine derivative indicates stronger potential for specific, directional interactions with biological targets such as kinase ATP-binding pockets, which are rich in hydrogen-bond donor/acceptor residues [3].

enzyme inhibition molecular recognition heterocyclic chemistry

Documented Use in Anticancer Screening Collections: NCI/NSC Registration Confers Legacy Data Traceability

Ethyl 2-oxo-3-(pyrimidin-4-yl)propanoate is registered under the National Cancer Institute's (NCI) Developmental Therapeutics Program as NSC-87661 [1]. This registration distinguishes it from many unregistered commercial analogs. Compounds with NSC numbers have typically undergone at least a basic level of testing in the NCI's in vitro anticancer screens, and the resulting data is publicly accessible [2]. This provides a quantifiable, albeit legacy, data anchor for researchers validating new assays or seeking to understand historical structure-activity relationships. Unregistered analogs lack this institutional data trail.

cancer research high-throughput screening NCI-60 panel

Evidence-Based Application Scenarios for Ethyl 2-oxo-3-(pyrimidin-4-yl)propanoate Procurement


Kinase Inhibitor Fragment Library Design Requiring Hydrogen-Bonding Diversity

When constructing a fragment library for kinase inhibitor discovery, the 23% larger TPSA of ethyl 2-oxo-3-(pyrimidin-4-yl)propanoate relative to its pyridine analog (56.3 Ų vs. 69.2 Ų) makes it a superior choice for targeting ATP-binding pockets where engagement of hinge-region residues through dual nitrogen hydrogen-bonding is critical [1][2].

Medicinal Chemistry Programs Requiring Lead Optimization with Tunable LogP

In programs where fine-tuning lipophilicity is essential to balance potency and ADME properties, the slightly lower calculated LogP of the pyrimidin-4-yl regioisomer (0.6) compared to the pyrimidin-2-yl analog (~0.7) offers a measurable, albeit small, starting point for modulating solubility and permeability during analog synthesis .

Academic Labs Validating NCI-60 Historical Screening Results

For academic groups studying the mechanism of action of compounds identified in legacy NCI screening efforts, procuring the exact NSC-registered compound (NSC-87661) is essential to replicate published results and ensure that observed activity is not an artifact of an analog with a different substitution pattern [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 2-oxo-3-(pyrimidin-4-yl)propanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.